4-(3-ethoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
Description
BenchChem offers high-quality 4-(3-ethoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-ethoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C23H25N3O4 |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
4-(3-ethoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-(2-methoxyethyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C23H25N3O4/c1-4-30-16-7-5-6-15(13-16)22-19-20(17-12-14(2)8-9-18(17)27)24-25-21(19)23(28)26(22)10-11-29-3/h5-9,12-13,22,27H,4,10-11H2,1-3H3,(H,24,25) |
InChI Key |
LZJLNFFVRSZHFM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2C3=C(C(=O)N2CCOC)NN=C3C4=C(C=CC(=C4)C)O |
Origin of Product |
United States |
Biological Activity
Chemical Structure and Properties
This compound belongs to the class of pyrrolopyrazoles, which are known for their diverse pharmacological activities. The molecular formula is , and it contains multiple functional groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 336.42 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
| LogP | 3.5 |
Antitumor Activity
Recent studies have indicated that derivatives of pyrrolopyrazoles exhibit significant antitumor properties. For instance, compounds similar to the one have been shown to inhibit the activity of heat shock protein 90 (HSP90), a critical chaperone involved in protein folding and stabilization in cancer cells. Inhibition of HSP90 leads to the degradation of several oncogenic proteins, which can result in reduced tumor growth.
- Case Study : A study demonstrated that a related compound showed IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxic effects.
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties. Research has shown that it can inhibit the production of pro-inflammatory cytokines in vitro, making it a candidate for treating inflammatory diseases.
- Case Study : In a murine model of inflammation, the compound significantly reduced edema and inflammatory cell infiltration compared to control groups.
Neuroprotective Effects
Emerging evidence suggests that pyrrolopyrazole derivatives may have neuroprotective effects. They may modulate pathways involved in oxidative stress and apoptosis.
- Research Finding : In neuronal cell cultures, treatment with the compound led to decreased levels of reactive oxygen species (ROS) and improved cell viability under stress conditions.
The biological activities of this compound are likely mediated through several mechanisms:
- HSP90 Inhibition : Binding to the ATP-binding site of HSP90 disrupts its function.
- Cytokine Modulation : Reduces the expression of inflammatory mediators.
- Antioxidant Activity : Scavenges free radicals and reduces oxidative damage.
| Mechanism | Description |
|---|---|
| HSP90 Inhibition | Disruption of oncogenic protein stabilization |
| Cytokine Modulation | Decreased production of TNF-α, IL-6 |
| Antioxidant Activity | Reduction in ROS levels |
Future Directions
Further research is necessary to fully elucidate the biological activity and therapeutic potential of 4-(3-ethoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one . Potential areas for exploration include:
- In Vivo Studies : Assessing efficacy and safety in animal models.
- Structure-Activity Relationship (SAR) : Investigating how modifications affect biological activity.
- Clinical Trials : Evaluating therapeutic potential in human subjects for cancer and inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
